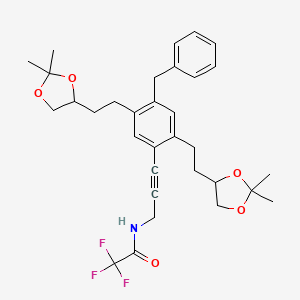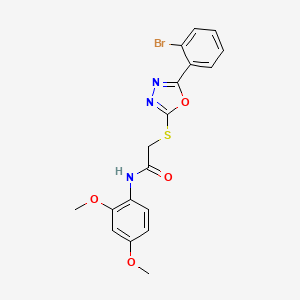
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving 2,4-dichlorophenol and an appropriate alkylating agent.
Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with 3-nitrobenzoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and oxadiazole groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide
- 3,5-Dihydro-3-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-[3-nitrophenyl]thiazol-4(2H)-one
Uniqueness
The unique combination of oxadiazole, phenoxy, and nitrophenyl groups in 2-((5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)propanamide distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C18H14Cl2N4O5S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H14Cl2N4O5S/c1-10(17(25)21-12-3-2-4-13(8-12)24(26)27)30-18-23-22-16(29-18)9-28-15-6-5-11(19)7-14(15)20/h2-8,10H,9H2,1H3,(H,21,25) |
Clave InChI |
WEZPMHNGQDBMCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)
![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)


![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)





